molecular formula C20H21NO4 B033221 Canadine CAS No. 5096-57-1

Canadine

Cat. No. B033221
CAS RN: 5096-57-1
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-INIZCTEOSA-N
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Description

Synthesis Analysis

The total synthesis of Canadine has been achieved through different methods. Kametani et al. (1971) synthesized Canadine by methylation of nandinine, prepared from a specific isoquinoline derivative through a Mannich reaction (Kametani, Fukumoto, Terui, Yamaki, & Taguchi, 1971). Another approach involves a concise asymmetric total synthesis from commercially available phenylethylamine and benzaldehyde, utilizing an enantioselective Ir-catalyzed hydrogenation for introducing stereochemistry at the C-14 position (Li, Jiang, Chen, Yang, Tang, & Chen, 2021).

Scientific Research Applications

Pharmacological and Analytical Aspects

Canadine, a significant phytochemical in Hydrastis canadensis, has various pharmacological activities. These include acetylcholinesterase inhibitory activity, anti-cancer, anti-microbial, anti-allergic activity, and antioxidant activity. Modern analytical tools are used for the isolation and quantification of canadine in Hydrastis canadensis, highlighting its potential in treating human health complications (Patel, 2021).

Insecticidal Properties

Canadine isolated from Corydalis bulbosa has demonstrated significant insecticidal activity against Drosophila melanogaster larvae, with high mortality rates at specific concentrations (Miyazawa et al., 1996).

Muscle Atrophy Prevention

In studies involving C2C12 myoblasts, canadine from Corydalis turtschaninovii showed potential in stimulating myoblast differentiation and protecting against muscle atrophy, specifically in the context of cachexia and sarcopenia (Lee et al., 2017).

Yeast-Based Medicinal Production

Optimization of Saccharomyces cerevisiae for the fermentative production of canadine, a protoberberine alkaloid, has been explored to enable investigation of its medicinal properties and the development of alkaloid-based drugs (Galanie & Smolke, 2015).

Synthesis Studies

Research into the total synthesis of canadine has provided insights into its chemical properties and potential applications in medicinal chemistry (Kametani et al., 1971).

Spectroscopic Analysis

A study combining experimental and quantum chemical approaches analyzed the structure, spectroscopic properties, and non-linear optical properties of canadine, suggesting potential applications in NLO materials (Joshi et al., 2018).

Electrochemical Properties

Canadine's electrochemical behavior, including adsorption and reduction at a mercury electrode, has been studied, providing insights relevant for analytical applications in electrochemistry (Komorsky-Lovrič, 2000).

Transcriptomic Analysis in Papaver Somniferum

Transcriptomic analysis in Papaver somniferum cultivars showed differential expression of key enzymes in canadine biosynthesis, providing a basis for understanding and potentially enhancing canadine production (Batchu, 2020).

properties

IUPAC Name

(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110003
Record name (S)-(-)-Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Canadine

CAS RN

5096-57-1
Record name Canadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine l-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANADINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q97V5BUT9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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